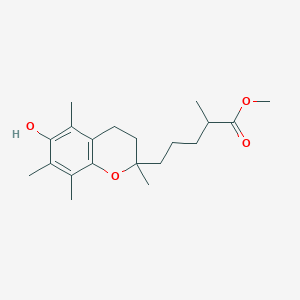![molecular formula C14H19N3OS B12853026 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
The synthesis of 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol can be achieved through several methods. One common approach involves the reaction of isothiocyanates with hydrazides, leading to the formation of 1,2,4-triazole derivatives . Another method includes the reaction of 1,3,4-oxadiazoles with hydrazine, followed by thermal cyclization of acylated thiosemicarbazides . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and rufinamide . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C14H19N3OS |
|---|---|
Poids moléculaire |
277.39 g/mol |
Nom IUPAC |
3-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3OS/c1-10-9-12(18-3)8-7-11(10)5-4-6-13-15-16-14(19)17(13)2/h7-9H,4-6H2,1-3H3,(H,16,19) |
Clé InChI |
VGDAWTSAVZOAQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)CCCC2=NNC(=S)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


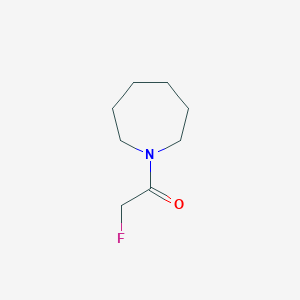
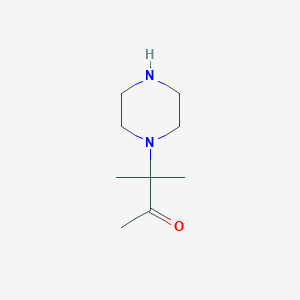
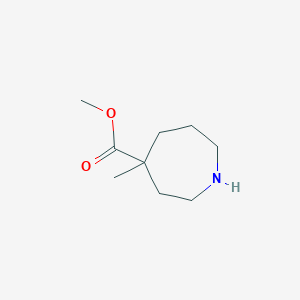
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
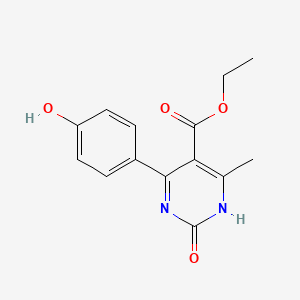


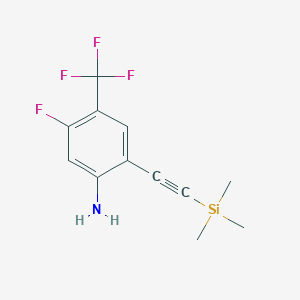



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
